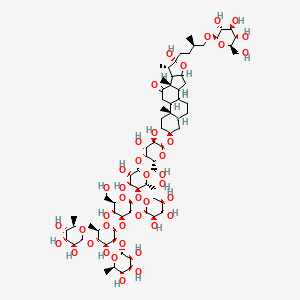
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt is a chemical compound known for its versatile applications in various fields. It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused with a benzene ring. The addition of a pentyloxy group and potassium salt enhances its properties, making it useful in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt typically involves the reaction of 1H-Benzotriazole with pentyloxy compounds under specific conditions. The process often includes:
Nucleophilic substitution: The pentyloxy group is introduced through a nucleophilic substitution reaction.
Reaction conditions: The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes:
Batch or continuous flow reactors: These reactors are used to maintain consistent reaction conditions and improve scalability.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the pentyloxy group.
Substitution: The compound can participate in substitution reactions, where the pentyloxy group or other substituents are replaced.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of benzotriazole derivatives with additional functional groups.
Reduction: Can result in the formation of reduced triazole rings or modified pentyloxy groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor, particularly for metals like copper and its alloys.
Wirkmechanismus
The mechanism of action of 1H-Benzotriazole, 5-(pentyloxy)-, potassium salt involves its interaction with molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to active sites and preventing substrate interaction.
Stabilize radicals: Through its triazole ring, which can donate or accept electrons.
Form coordination complexes: With metal ions, enhancing its corrosion inhibition properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1H-Benzotriazole, 5-(pentyloxy)-, sodium salt: Similar in structure but with sodium instead of potassium.
Tolyltriazole: Another triazole derivative with similar applications.
Uniqueness
1H-Benzotriazole, 5-(pentyloxy)-, potassium salt is unique due to its specific combination of the pentyloxy group and potassium ion, which enhances its solubility and reactivity compared to other benzotriazole derivatives.
Eigenschaften
CAS-Nummer |
156679-37-7 |
|---|---|
Molekularformel |
C11H14KN3O |
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
potassium;5-pentoxybenzotriazol-1-ide |
InChI |
InChI=1S/C11H14N3O.K/c1-2-3-4-7-15-9-5-6-10-11(8-9)13-14-12-10;/h5-6,8H,2-4,7H2,1H3;/q-1;+1 |
InChI-Schlüssel |
UHSMARHPKDVBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC2=C(C=C1)[N-]N=N2.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)


